

Spectroscopic Profile of 1-Phenylbutan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylbutan-2-ol

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Authored for researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for **1-Phenylbutan-2-ol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document details the experimental protocols used to obtain this data and presents the information in clear, structured tables for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Phenylbutan-2-ol**, a secondary alcohol with a phenyl substituent. This data is crucial for the structural elucidation and characterization of this compound.

Table 1: ^1H NMR Data for 1-Phenylbutan-2-ol

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.15-7.35	m	5H	-	Ar-H
3.82	m	1H	-	CH(OH)
2.75	dd	1H	13.6, 5.2	Ph-CHH-CH(OH)
2.63	dd	1H	13.6, 8.0	Ph-CHH-CH(OH)
1.80	s (broad)	1H	-	OH
1.55	m	2H	-	CH(OH)-CH ₂ -CH ₃
0.92	t	3H	7.4	CH ₂ -CH ₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for 1-Phenylbutan-2-ol

Chemical Shift (δ) ppm	Assignment
138.8	Ar-C (quaternary)
129.4	Ar-CH
128.4	Ar-CH
126.3	Ar-CH
73.8	CH(OH)
44.1	Ph-CH ₂
30.1	CH(OH)-CH ₂ -CH ₃
10.1	CH ₂ -CH ₃

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Key IR Absorption Bands for 1-Phenylbutan-2-ol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360 (broad)	Strong	O-H stretch (alcohol)
3085, 3062, 3028	Medium	C-H stretch (aromatic)
2962, 2931, 2873	Strong	C-H stretch (aliphatic)
1603, 1495, 1454	Medium-Strong	C=C stretch (aromatic ring)
1095	Strong	C-O stretch (secondary alcohol)
742, 698	Strong	C-H out-of-plane bend (monosubstituted benzene)

Sample Preparation: Neat (thin film) or KBr pellet

Table 4: Major Mass Spectrometry Fragments for 1-Phenylbutan-2-ol

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
150	15	[M] ⁺ (Molecular Ion)
132	5	[M-H ₂ O] ⁺
105	20	[C ₈ H ₉] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
77	15	[C ₆ H ₅] ⁺
57	30	[C ₄ H ₉] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The data presented above are typically acquired using the following standard experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-Phenylbutan-2-ol** (approximately 10-20 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube.^[1] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[2] Both ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer, for instance, operating at a proton frequency of 400 or 500 MHz.^[1] For ^1H NMR, standard acquisition parameters are used, and for ^{13}C NMR, proton decoupling is employed to simplify the spectrum. Data processing involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.^[1]

Infrared (IR) Spectroscopy

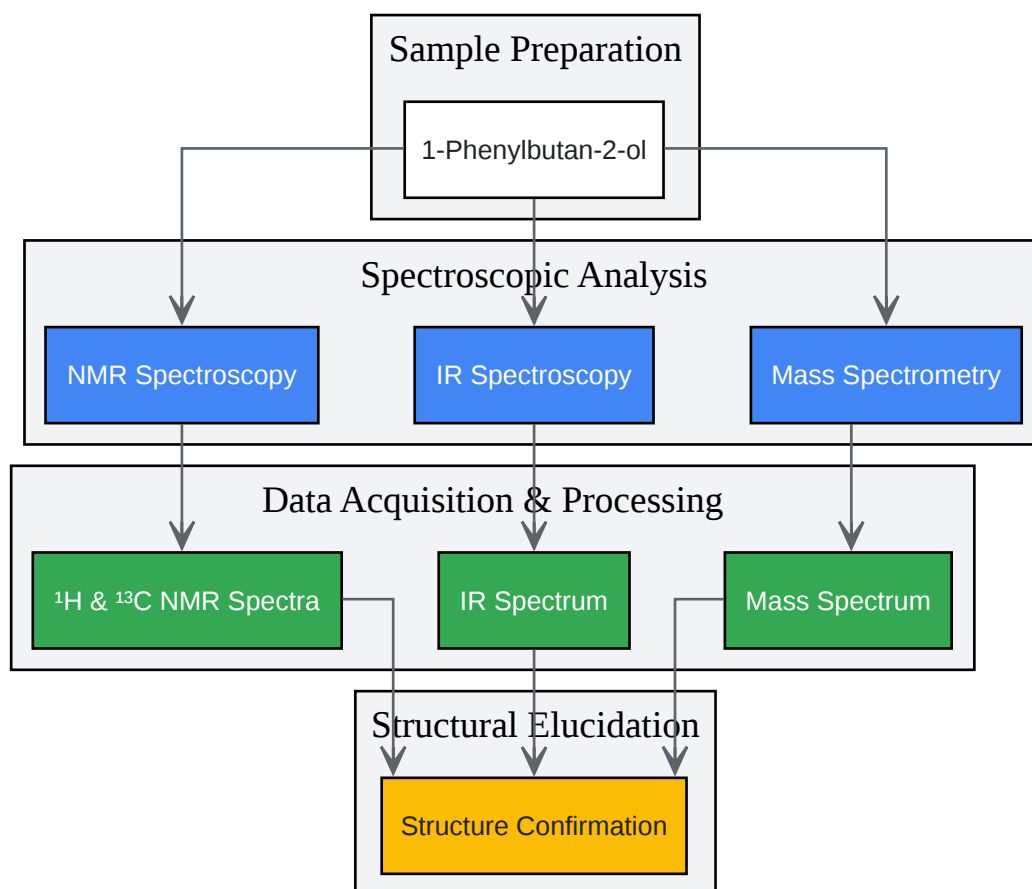
The infrared spectrum of **1-Phenylbutan-2-ol** can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.^[1] For a liquid sample, a neat spectrum can be recorded by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for a solid sample or to obtain a spectrum in a solid matrix, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.^[1] A background spectrum is first collected and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectral data for **1-Phenylbutan-2-ol** is typically acquired using a mass spectrometer with an electron ionization (EI) source.^[1] A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.^[3] The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.^{[3][4]} The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of the molecular ion and various fragment ions.^[4]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **1-Phenylbutan-2-ol**.



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Caption: General workflow for spectroscopic analysis of **1-Phenylbutan-2-ol**.

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